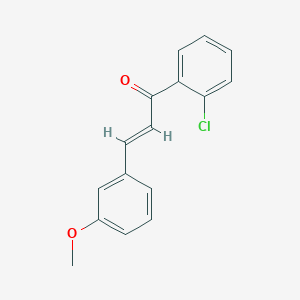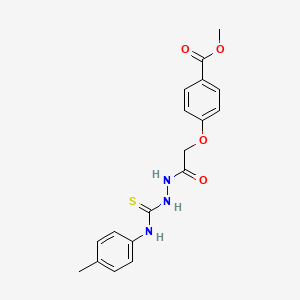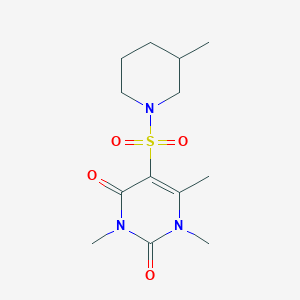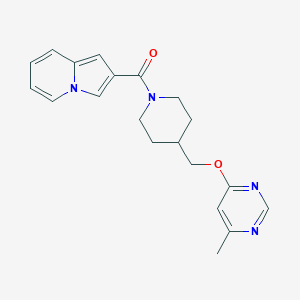
(2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chalcones, to which the compound belongs, are characterized by the presence of an α,β-unsaturated ketone system. These compounds have garnered significant interest due to their diverse pharmacological activities and their role in synthetic organic chemistry as precursors for various aromatic substances.
Synthesis Analysis
The synthesis of related chalcones typically involves the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone. This reaction is prominent for its straightforward approach and the ability to introduce various substituents on the aromatic rings, allowing for a wide range of derivatives to be synthesized (Salian et al., 2018).
Molecular Structure Analysis
Chalcones like the one often crystallize in specific crystal systems, with X-ray diffraction studies revealing their orthorhombic or monoclinic crystal structures. The molecular geometry and vibrational frequencies can be precisely determined using techniques such as FT-IR spectroscopy and single-crystal X-ray diffraction, often complemented by DFT (Density Functional Theory) calculations for theoretical confirmation (Sadgir et al., 2020).
Chemical Reactions and Properties
The presence of the α,β-unsaturated ketone group in chalcones makes them reactive towards various nucleophiles in Michael addition reactions. This reactivity can be exploited in synthetic chemistry to create a plethora of further derivatives, which can have varying biological and chemical properties.
Physical Properties Analysis
Chalcones' physical properties, such as melting points, solubility, and crystalline structure, can be significantly influenced by the nature of the substituents on the aromatic rings. The introduction of electron-donating or withdrawing groups can affect these properties, altering solubility patterns and crystal packing.
Chemical Properties Analysis
The electronic properties of chalcones, including the compound of interest, are significantly influenced by the substituents on the aromatic rings. Studies using methods like HOMO-LUMO analysis and MEP (Molecular Electrostatic Potential) maps reveal how substitutions affect the compound's reactivity and stability. These analyses help in understanding the chemical behavior, including potential reactivity and interaction with various biological targets (Mary et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound and its derivatives have been extensively studied for their synthesis and characterization using various techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction. These studies contribute to understanding the molecular structure, vibrational frequencies, and molecular geometry, which are critical for further applications in scientific research (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Antimicrobial Activity
- Some derivatives of this compound have been examined for antimicrobial activity, showing moderate effectiveness against selected pathogens. This indicates potential applications in the development of antimicrobial agents (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Optical Nonlinearity and Applications in Opto-electronics
- Research on the optical nonlinearity of certain derivatives has been conducted. These compounds exhibit significant nonlinear optical responses and potential for applications in optical limiting, a crucial aspect for developing opto-electronic materials (Shetty et al., 2017).
Fluorescence Conversion and Charge-Transfer Interactions
- Studies have been performed on the fluorescence conversion in organic charge-transfer cocrystals of chalcone derivatives. These findings are relevant for the prospective field of opto-electronic materials, as they demonstrate significant red-shifts in fluorescence due to charge-transfer interactions (Zhao et al., 2017).
Nonlinear Optical Properties and Semiconductor Applications
- The compound's derivatives have been explored for their nonlinear optical properties, showing potential for use in semiconductor devices. This research contributes to understanding the intra- and inter-molecular charge transport, which is vital for the development of organic semiconductor devices (Shkir et al., 2019).
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVBNRFSFCNAFE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)
![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)

![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)
![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)
![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)